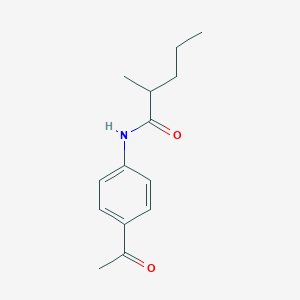

N-(4-acetylphenyl)-2-methylpentanamide

Description

N-(4-Acetylphenyl)-2-methylpentanamide is a synthetic amide derivative characterized by a 4-acetylphenyl group attached to a 2-methylpentanamide backbone. For instance, highlights its structural analog, N-(4-acetylphenyl)-2-chloroacetamide (1), which is used to synthesize thiophene-2-carboxamide derivatives via condensation reactions with thiocarbamoyl compounds . The acetylphenyl moiety in such compounds is critical for facilitating nucleophilic substitution or coupling reactions, making them versatile building blocks in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-5-10(2)14(17)15-13-8-6-12(7-9-13)11(3)16/h6-10H,4-5H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYPTFGFGDPFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282688 | |

| Record name | N-(4-Acetylphenyl)-2-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335205-01-1 | |

| Record name | N-(4-Acetylphenyl)-2-methylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335205-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-2-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methylpentanamide typically involves the acylation of 4-aminoacetophenone with 2-methylpentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-(4-carboxyphenyl)-2-methylpentanamide.

Reduction: Formation of N-(4-hydroxyphenyl)-2-methylpentanamide.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-methylpentanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its amide functionality.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active sites of enzymes, while the amide group can participate in various non-covalent interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil)

- Structure : Features a 3,4-dichlorophenyl group instead of 4-acetylphenyl.

- Activity : A potent herbicide inhibiting photosynthesis in turnip chloroplasts, with exceptional efficacy against grasses and broad-leaved weeds .

- Key Difference : The electron-withdrawing chlorine substituents enhance herbicidal activity, whereas the acetyl group in this compound may favor metabolic stability or synthetic versatility.

Pharmaceutical and Anthelmintic Derivatives

N-(4-Methoxyphenyl)Pentanamide

- Structure : Lacks the methyl branch and acetyl group, with a methoxy substituent on the phenyl ring.

- Activity : Demonstrates anthelmintic properties comparable to albendazole, with strong drug-likeness profiles (e.g., favorable LogP, solubility) suitable for pharmaceutical development .

- Key Difference : The methoxy group improves pharmacokinetic properties, while the acetylphenyl group in this compound could alter binding affinity or metabolic pathways.

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

- Structure : Incorporates a piperidinyl-propanamide scaffold with a methoxymethyl group.

- Application : Used as a pharmaceutical intermediate, highlighting the role of amides in drug synthesis .

Sulfamoyl-Functionalized Pentanamide Derivatives

and describe pentanamide derivatives with sulfamoyl and isoindolinyl substituents, such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide .

- Structure : Combines a 2-methylpentanamide backbone with sulfamoyl and heterocyclic groups.

- Key Difference : The sulfamoyl group enhances hydrogen-bonding capacity, which may improve target binding compared to the acetylphenyl variant.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Selected Compounds)

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL)* | |

|---|---|---|---|---|

| This compound | ~263.3 (estimated) | ~2.1 | Moderate (DMSO) | |

| Karsil | 284.2 | 3.8 | Low (aqueous) | |

| N-(4-Methoxyphenyl)pentanamide | 221.3 | 2.5 | High |

*Estimated where direct data is unavailable.

Research Implications and Gaps

While this compound itself lacks direct pharmacological data, its structural analogs highlight the importance of substituent effects on bioactivity. For example:

- Electron-withdrawing groups (e.g., Cl in Karsil) enhance herbicidal activity but may reduce metabolic stability.

- Electron-donating groups (e.g., methoxy in N-(4-methoxyphenyl)pentanamide) improve drug-likeness for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.